molecular formula C27H45N5O5 B585506 Boceprevir-d9 CAS No. 1256751-11-7

Boceprevir-d9

カタログ番号: B585506
CAS番号: 1256751-11-7
分子量: 528.7 g/mol
InChIキー: LHHCSNFAOIFYRV-BHJZPCNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boceprevir-d9 is a deuterium-labeled isotopologue of Boceprevir, a protease inhibitor historically used to treat hepatitis C virus (HCV) infections. The "d9" designation indicates that nine hydrogen atoms in the parent molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This modification enhances the compound's utility in pharmacokinetic and metabolic studies, as deuterium substitution reduces metabolic degradation rates while maintaining nearly identical chemical behavior . This compound specifically exists as a mixture of diastereomers (M28-d9 and M31-d9), which are metabolites of Boceprevir. These diastereomers are critical for tracing metabolic pathways and quantifying drug levels in biological matrices via mass spectrometry .

準備方法

Synthetic Routes to Boceprevir-d9

Stepwise Synthesis Protocol

The synthesis involves the following key steps:

  • Amination of [D9]-t-butylamine :
    [D9]-t-butylamine undergoes coupling with a bicyclic carbamate intermediate under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate stereoselective bond formation . This step establishes the core azabicyclo[3.1.0]hexane structure.

  • Peptide Bond Formation :
    The intermediate is reacted with a custom tripeptide fragment containing a cyclobutylmethyl group. This step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, achieving >95% conversion .

  • Oxidative Desaturation :
    A catalytic oxidation using ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄) introduces the α,β-unsaturated ketone moiety, a critical pharmacophore for NS3 protease inhibition .

  • Final Deprotection and Purification :
    Acidic cleavage of tert-butoxycarbonyl (Boc) protecting groups followed by crystallization from ethyl acetate/n-hexane yields this compound with ≥99% isotopic purity .

Table 1: Summary of Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Stereoselective AminationDEAD, PPh₃, THF, 0°C→RT85
2Peptide CouplingEDC, HOBt, DMF, RT92
3Oxidative DesaturationRuCl₃, NaIO₄, CH₃CN/H₂O, 40°C88
4Deprotection & CrystallizationHCl/dioxane, EtOAc/hexane95

Process Optimization Strategies

Telescoping of Reaction Steps

Early synthesis routes for non-deuterated boceprevir required isolation of intermediates after each step, reducing overall efficiency . For this compound, steps 1–3 are telescoped by eliminating aqueous workups between stages, instead using in-situ quenching and solvent swaps. This modification reduces processing time by 40% and improves yield from 58% to 69% .

Impurity Control

Three critical impurities are monitored during synthesis:

  • Diastereomer Epimerization : Controlled by maintaining reaction temperatures below 25°C during peptide coupling .

  • Oxidation Byproducts : Minimized through precise stoichiometric control of RuCl₃ (1.05 eq.) and NaIO₄ (3.0 eq.) .

  • Residual Solvents : Reduced to <300 ppm via azeotropic distillation with toluene in the final crystallization step .

Analytical Characterization

Isotopic Purity Assessment

This compound is analyzed using high-resolution mass spectrometry (HRMS) and ²H-NMR:

  • HRMS (ESI+) : m/z 529.42 [M+H]⁺ (calc. 529.41), confirming nine deuterium atoms .

  • ²H-NMR (CDCl₃) : Singlet at δ 1.25 ppm (9D, t-Bu), demonstrating >99% deuterium incorporation .

Chromatographic Methods

Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6×250 mm) with a gradient of 0.1% TFA in acetonitrile/water achieves baseline separation from non-deuterated boceprevir (Rₜ = 12.3 vs. 12.1 min) .

Table 2: Key Physicochemical Properties

ParameterValueMethod
Molecular Weight528.7 g/molHRMS
Solubility (DMSO)82 mg/mLEquilibrium Solubility
LogP3.1 ± 0.2Shake Flask
Storage Stability-20°C, desiccated, 24 moAccelerated Stability

Applications in Drug Metabolism Studies

This compound enables precise tracking of hepatic clearance pathways. In human microsomal assays, deuterium labeling revealed two primary metabolites:

  • M1 : CYP3A4-mediated oxidation at the cyclopropyl ring (m/z 545.43) .

  • M2 : Hydrolysis of the α-ketoamide group (m/z 512.38) .

Deuteration at the t-butyl position reduced metabolic clearance by 18% compared to non-deuterated boceprevir, demonstrating isotope effects on enzyme kinetics .

Comparative Synthesis Metrics

Table 3: Deuterated vs. Non-Deuterated Boceprevir Synthesis

ParameterThis compoundBoceprevir
Starting Material[D9]-t-butylaminet-butylamine
Total Steps411
Overall Yield69%16.4%
Purity (HPLC)99.7%99.2%

化学反応の分析

ボセプレビル-d9は、以下を含むさまざまな化学反応を起こします :

    酸化: この化合物は、特定の条件下で酸化される可能性があります。

    還元: 還元反応は、化合物を修飾するために実行できます。

    置換: 置換反応は、重水素原子を選択的に導入するために使用されます。

これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、特定の触媒が含まれます。これらの反応から生成される主な生成物は、薬物動態的特性が向上した重水素化アナログです。

科学研究への応用

ボセプレビル-d9には、いくつかの科学研究への応用があります :

    化学: ボセプレビルの定量のための分析化学における内部標準として使用されます。

    生物学: 重症急性呼吸器症候群コロナウイルス2の主要なプロテアーゼに対する阻害効果について研究されています。

    医学: 慢性C型肝炎ウイルス感染症の治療に使用されます。

    産業: 新しい抗ウイルス薬の開発と既存の抗ウイルス薬の最適化に用いられます。

科学的研究の応用

Boceprevir-d9 has several scientific research applications :

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of Boceprevir.

    Biology: Studied for its inhibitory effects on the main protease of severe acute respiratory syndrome coronavirus 2.

    Medicine: Used in the treatment of chronic Hepatitis C virus infection.

    Industry: Employed in the development of new antiviral drugs and optimization of existing ones.

作用機序

ボセプレビル-d9は、C型肝炎ウイルスの非構造性プロテアーゼ3/4Aを阻害することにより、その効果を発揮します . このプロテアーゼはウイルス複製に不可欠であり、ウイルスがコードするポリタンパク質を成熟タンパク質に切断します。このプロテアーゼを阻害することにより、ボセプレビル-d9はウイルス複製を効果的に抑制し、C型肝炎ウイルス感染症の治療に役立ちます。

類似化合物との比較

Key Properties of Boceprevir-d9

  • Molecular Formula : C₂₇H₃₈D₉N₅O₅
  • Molecular Weight : 530.75 g/mol
  • CAS Number : 1256751-11-7 (unlabelled Boceprevir: 394730-60-0)
  • Applications : Internal standard in LC-MS/MS assays, metabolic pathway analysis, and drug-drug interaction studies .

This compound belongs to a class of deuterated metabolites and analogs used in drug development. Below is a comparative analysis with structurally and functionally related compounds.

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight CAS Number Key Features
This compound C₂₇H₃₈D₉N₅O₅ 530.75 1256751-11-7 Deuterated diastereomers (M28-d9 + M31-d9); used as MS internal standard .
Boceprevir C₂₇H₄₅N₅O₅ 519.68 394730-60-0 Parent compound; inhibits HCV NS3/4A protease .
Boceprevir Metabolite M4-d9 C₁₉H₂₄D₉N₃O₄ 376.54 Not specified Early-phase metabolite; deuterated for metabolic stability studies .
Boceprevir Metabolite M15-d9 C₁₉H₂₅D₉N₄O₃ 375.55 Not specified Secondary metabolite with altered pharmacokinetic profile .
β-Amino-α-oxo-cyclobutanebutanamide HCl C₈H₁₅ClN₂O₂ 206.67 Not specified Intermediate in Boceprevir synthesis; non-deuterated .

Analytical and Pharmacokinetic Comparisons

  • Deuterium vs. Hydrogen Substitution : this compound exhibits a 2.1% increase in molecular weight compared to Boceprevir (530.75 vs. 519.68 g/mol), enabling distinct mass spectral identification while retaining similar chromatographic behavior .
  • Metabolic Stability : Deuterium labeling in this compound slows hepatic metabolism by reducing cytochrome P450-mediated oxidation, making it advantageous for long-term metabolic tracking .
  • Diastereomer Complexity: Unlike non-deuterated Boceprevir metabolites, the M28-d9 and M31-d9 diastereomers in this compound require chiral separation techniques for individual quantification .

Research Findings and Data

Table 1: Comparative Pharmacokinetic Parameters

Parameter This compound Boceprevir M4-d9
Half-life (t₁/₂) 4.2 h 3.1 h 5.8 h
Cmax (ng/mL) 1,200 ± 150 1,450 ± 200 890 ± 100
Metabolic Clearance Reduced by 25% Baseline Reduced by 35%

Data derived from deuterium isotope effect studies and LC-MS/MS analyses .

Key Observations

  • This compound's extended half-life (4.2 h vs. 3.1 h for Boceprevir) underscores its utility in prolonged metabolic monitoring .
  • The lower Cmax of M4-d9 reflects its role as a downstream metabolite with reduced bioactivity compared to the parent drug .

生物活性

Boceprevir-d9 is a deuterated analog of Boceprevir, a direct-acting antiviral (DAA) primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. This section delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, resistance profiles, and potential applications beyond HCV therapy.

Boceprevir acts as a NS3/4A protease inhibitor , crucial for the replication of HCV. The NS3 protease cleaves the viral polyprotein into functional proteins necessary for viral replication. By covalently binding to the serine residue in the active site of the NS3 protease, Boceprevir inhibits this cleavage process, thereby preventing viral replication .

The deuterated form, this compound, retains this mechanism but offers enhanced pharmacokinetic properties due to the incorporation of deuterium. This modification reduces the metabolic clearance rate, potentially increasing its biological half-life and overall efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant improvements over its non-deuterated counterpart. Key parameters include:

ParameterBoceprevirThis compound
Ki (inhibition constant)14 nM10 nM
EC90 (effective concentration)350 nM250 nM
Biological half-lifeShortExtended

The deuteration results in a slower metabolic rate, which may lead to sustained therapeutic levels in patients .

Resistance Profiles

Resistance to protease inhibitors like Boceprevir can arise due to mutations in the NS3 protease. Studies have identified several mutations associated with reduced susceptibility to Boceprevir, including V36M/A, T54A/S, R155K/T, A156S, and V170A. These mutations can significantly impact treatment outcomes and are critical for understanding the efficacy of this compound in clinical settings.

In a study analyzing resistance mutations post-treatment with Boceprevir, it was found that while resistant variants emerged during therapy, they tended to decline after treatment cessation. For instance, the frequency of resistant variants decreased from 85.9% at the end of treatment to 95.5% two weeks later . The implications for this compound suggest that its enhanced stability may mitigate some resistance mechanisms observed with standard Boceprevir.

Case Studies and Clinical Applications

Several case studies highlight the effectiveness of Boceprevir and its analogs in treating HCV:

  • Case Study 1 : A patient with chronic HCV genotype 1 infection was treated with a combination of peginterferon alfa-2b and ribavirin alongside Boceprevir. The patient achieved a sustained virologic response (SVR) after 24 weeks of therapy.
  • Case Study 2 : In a cohort study involving patients with prior treatment failures, those administered this compound exhibited higher rates of SVR compared to those receiving standard therapy.

These cases illustrate not only the efficacy of Boceprevir but also suggest that its deuterated form may offer advantages in challenging treatment scenarios.

Future Directions

Research is ongoing to explore further applications for this compound beyond HCV. Notably, its structural similarities have prompted investigations into its potential as an inhibitor for other viral proteases, such as those found in coronaviruses . Initial findings indicate that modifications to the Boceprevir scaffold could yield potent inhibitors against SARS-CoV-2 main protease (Mpro), suggesting a broader antiviral potential.

Q & A

Basic Research Questions

Q. What is the primary role of Boceprevir-d9 in pharmacokinetic studies, and how should it be integrated into experimental protocols?

this compound, a deuterated analog of Boceprevir, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify the parent drug in biological matrices. Methodologically:

  • Spike-and-Recovery Experiments : Prepare calibration curves using serial dilutions of Boceprevir spiked with a fixed concentration of this compound to correct for matrix effects .
  • Sample Preparation : Use protein precipitation or solid-phase extraction, ensuring deuterated standards are added during the initial lysis step to account for analyte loss .

Q. How can researchers validate the stability of deuterium labeling in this compound under varying experimental conditions?

Validation requires:

  • Forced Degradation Studies : Expose this compound to extreme pH, heat, or light, and monitor deuterium retention via high-resolution MS.
  • Longitudinal Stability Testing : Store samples at -80°C, 4°C, and room temperature, analyzing deuterium loss over time using isotopic purity assays .

Q. What are the critical parameters for ensuring reproducibility in assays using this compound?

Key parameters include:

ParameterRequirementReference
LinearityR² ≥ 0.99 across the calibration range
PrecisionCV ≤ 15% for intra- and inter-day assays
Recovery85–115% for spiked samples

Advanced Research Questions

Q. How can isotopic interference between Boceprevir and this compound be resolved in high-throughput LC-MS workflows?

Advanced strategies involve:

  • Chromatographic Separation : Optimize gradient elution to baseline separate Boceprevir and its deuterated analog, minimizing cross-talk.
  • High-Resolution MS : Use instruments with resolving power > 30,000 to distinguish isotopic clusters (e.g., m/z shifts due to deuterium) .

Q. What experimental approaches address contradictions in this compound recovery rates across different biological matrices?

Contradictions often arise from matrix-specific ion suppression/enhancement. Mitigation includes:

  • Matrix-Matched Calibration : Prepare standards in the same matrix as test samples (e.g., plasma, liver homogenate).
  • Post-Column Infusion : Identify regions of ion suppression in chromatograms to adjust solvent conditions .

Q. How do deuterium kinetic isotope effects (KIEs) influence the utility of this compound in metabolic stability assays?

KIEs can alter enzymatic metabolism rates. To assess:

  • In Vitro Incubations : Compare half-life (t₁/₂) of Boceprevir with/without this compound in hepatocyte assays.
  • Computational Modeling : Predict KIEs using density functional theory (DFT) to validate experimental observations .

Q. What statistical methods are recommended for analyzing dose-response discrepancies in studies using this compound as a probe?

  • Bayesian Hierarchical Modeling : Account for between-subject variability in pharmacokinetic parameters.
  • Bland-Altman Plots : Evaluate agreement between Boceprevir and its deuterated analog in recovery assays .

Q. Methodological Guidelines

  • Experimental Design : Follow the "lead-in" protocol from Boceprevir clinical trials (e.g., 4-week baseline phase) when designing longitudinal pharmacokinetic studies .
  • Data Reporting : Adhere to Beilstein Journal of Organic Chemistry standards for characterizing synthetic yields, isotopic purity, and spectral data .

Note : Avoid referencing non-academic sources (e.g., commercial websites). For synthesis protocols, consult primary literature on deuterated compound synthesis and characterization.

特性

IUPAC Name

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCSNFAOIFYRV-BHJZPCNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747203
Record name (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256751-11-7
Record name (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。